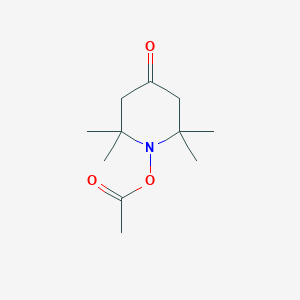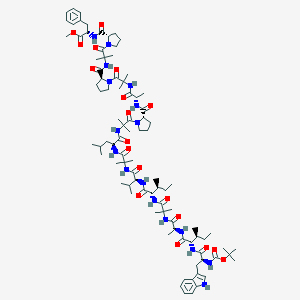
Zervamicin A1-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics play a vital role in the field of scientific research, especially in the study of microbiology. Among the various antibiotics, Zervamicin A1-16 is a promising compound that has gained attention due to its unique properties.
Wirkmechanismus
Zervamicin A1-16 exerts its antibacterial activity by disrupting the bacterial membrane. It binds to the lipid bilayer of the membrane and forms channels that allow the leakage of ions and other cellular components. This disruption leads to the death of the bacterial cell. Zervamicin A1-16 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria.
Biochemische Und Physiologische Effekte
Zervamicin A1-16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their membrane integrity. It also has a synergistic effect when used in combination with other antibiotics. Zervamicin A1-16 has been shown to have low toxicity towards mammalian cells, making it a promising compound for further development.
Vorteile Und Einschränkungen Für Laborexperimente
Zervamicin A1-16 has several advantages for use in lab experiments. It is a highly potent antibiotic that is effective against a wide range of bacteria. It has low toxicity towards mammalian cells, making it a safe compound to use in experiments. However, Zervamicin A1-16 has some limitations. It is a cyclic polypeptide that is difficult to synthesize, making it expensive. It also has poor solubility in aqueous solutions, which limits its use in certain experiments.
Zukünftige Richtungen
Zervamicin A1-16 has several potential future directions for research. One area of interest is the development of analogs of Zervamicin A1-16 with improved properties. Another area of interest is the use of Zervamicin A1-16 as a tool for studying the interactions between lipids and proteins in biological membranes. Additionally, Zervamicin A1-16 has potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, Zervamicin A1-16 is a promising antibiotic with unique properties that make it an attractive compound for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. With its potential for future development, Zervamicin A1-16 is a compound worth further investigation.
Synthesemethoden
Zervamicin A1-16 is a cyclic polypeptide antibiotic that is produced by the bacterium Micromonospora. The synthesis of Zervamicin A1-16 involves the fermentation of Micromonospora in a nutrient-rich medium. The resulting culture broth is then extracted with organic solvents, and the crude extract is purified by various chromatographic techniques. The final product is obtained as a white powder with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
Zervamicin A1-16 has a wide range of applications in scientific research. It is primarily used as an antibiotic for the treatment of bacterial infections. However, its unique properties make it an attractive compound for various other applications. Zervamicin A1-16 has been used as a tool for studying the structure and function of bacterial membranes. It has also been used as a probe for studying the interactions between lipids and proteins in biological membranes.
Eigenschaften
CAS-Nummer |
111908-11-3 |
|---|---|
Produktname |
Zervamicin A1-16 |
Molekularformel |
C90H139N17O19 |
Molekulargewicht |
1763.2 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
BDRNGIBQDOUEHT-LQAFYBHPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Andere CAS-Nummern |
111908-11-3 |
Sequenz |
WIAXIVXLXPAXPXPF |
Synonyme |
zervamicin A1-16 Zrv-A1-16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



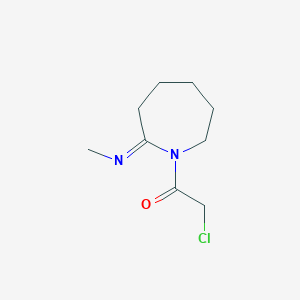
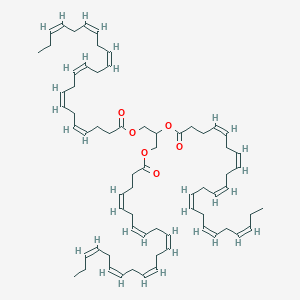
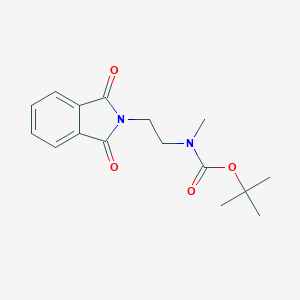
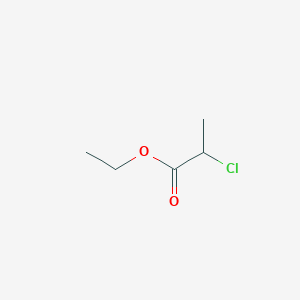
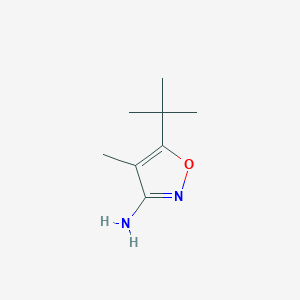
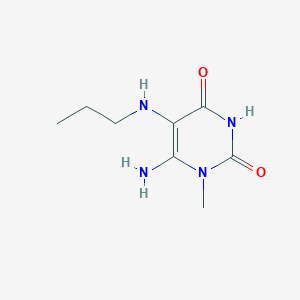
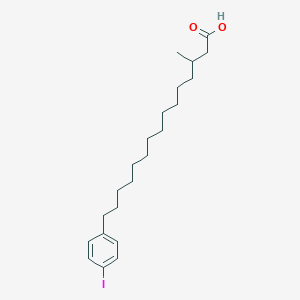
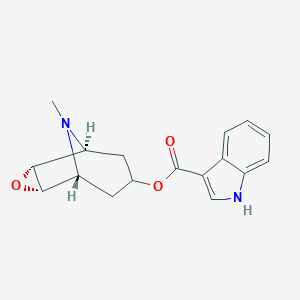
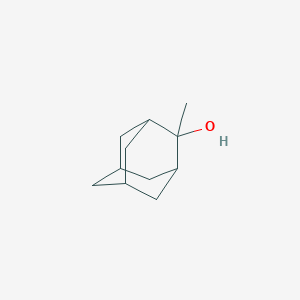
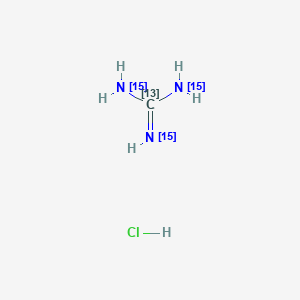
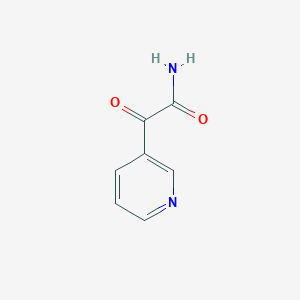
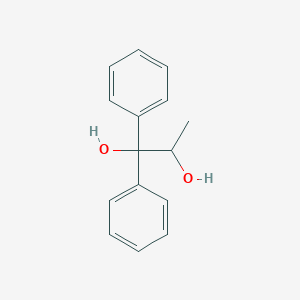
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
